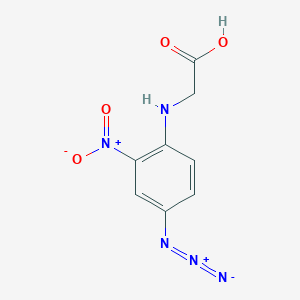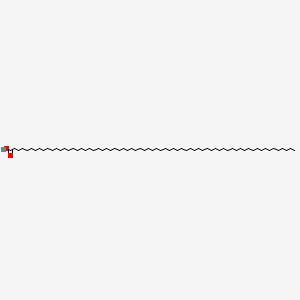
Nonahexacontanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonahexacontanoic acid, also known as C69H138O2, is a long-chain fatty acid with a molecular weight of 999.83282 g/mol . This compound is characterized by its extensive carbon chain, consisting of 69 carbon atoms, 138 hydrogen atoms, and 2 oxygen atoms . It is a member of the carboxylic acid family, featuring a carboxyl group (-COOH) at one end of the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonahexacontanoic acid typically involves the elongation of shorter fatty acid chains through a series of chemical reactions. One common method is the iterative addition of two-carbon units to a growing fatty acid chain. This process can be achieved through the use of malonyl-CoA and acetyl-CoA as building blocks, catalyzed by fatty acid synthase enzymes . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the long carbon chain .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as certain plant oils or animal fats. The extraction process typically includes steps like solvent extraction, distillation, and recrystallization to obtain a pure form of the acid . Additionally, biotechnological approaches using genetically engineered microorganisms can be employed to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Nonahexacontanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Nonahexacontanoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of nonahexacontanoic acid involves its interaction with cellular membranes and enzymes. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the carboxyl group can interact with specific enzymes, modulating their activity and influencing various biochemical pathways . These interactions contribute to the compound’s biological effects, such as its antimicrobial and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid (palmitic acid): A shorter fatty acid with 16 carbon atoms.
Octadecanoic acid (stearic acid): An 18-carbon fatty acid.
Eicosanoic acid (arachidic acid): A 20-carbon fatty acid.
Uniqueness
Nonahexacontanoic acid is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties compared to shorter fatty acids . Its high molecular weight and extensive hydrophobic region make it particularly useful in applications requiring long-chain fatty acids .
Propriétés
Numéro CAS |
40710-32-5 |
|---|---|
Formule moléculaire |
C69H138O2 |
Poids moléculaire |
999.8 g/mol |
Nom IUPAC |
nonahexacontanoic acid |
InChI |
InChI=1S/C69H138O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69(70)71/h2-68H2,1H3,(H,70,71) |
Clé InChI |
KTUPKHQFSAAMEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



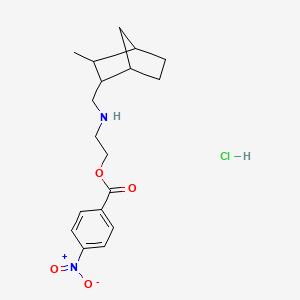
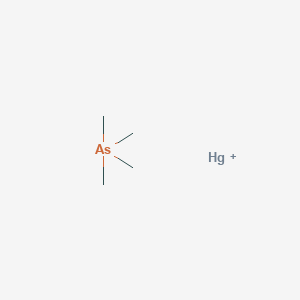
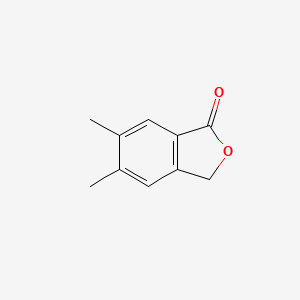

![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
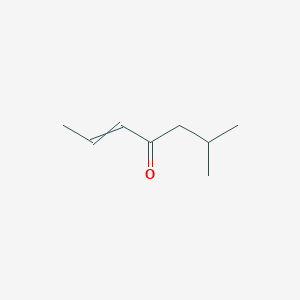

![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
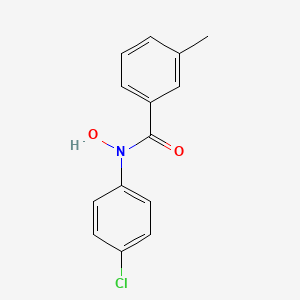
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
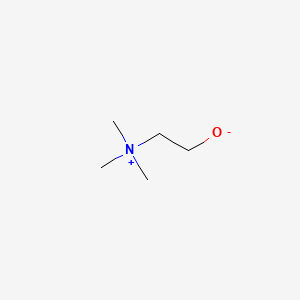
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
